Boiling Point: Volatility Differentiation from 2-Propylheptanol and Positional Isomers
2,3,5,5-Tetramethylhexanol exhibits a predicted boiling point of 187.9 ± 8.0 °C at 760 mmHg, which is approximately 29.6 °C lower than the widely used commercial C10 branched alcohol 2-propylheptanol (217.5 ± 0.0 °C) [REFS-1, REFS-2]. Compared to its positional isomer 2,3,5,5-tetramethyl-3-hexanol, which boils at 176.6 ± 8.0 °C, the target compound is approximately 11.3 °C higher boiling, attributable to the primary (1°) versus tertiary (3°) alcohol structural difference and the associated hydrogen bonding capacity .
| Evidence Dimension | Normal boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 187.9 ± 8.0 °C (ACD/Labs predicted) |
| Comparator Or Baseline | 2-Propylheptanol: 217.5 ± 0.0 °C; 2,3,5,5-Tetramethyl-3-hexanol: 176.6 ± 8.0 °C |
| Quantified Difference | ΔTb = –29.6 °C vs. 2-propylheptanol; +11.3 °C vs. 2,3,5,5-tetramethyl-3-hexanol |
| Conditions | Predicted values from ACD/Labs Percepta Platform v14.00 at 760 mmHg |
Why This Matters
A 30 °C boiling point difference directly impacts evaporation rate, solvent recovery energy cost, and compatibility with temperature-sensitive formulation processes, making simple substitution without reformulation infeasible.
